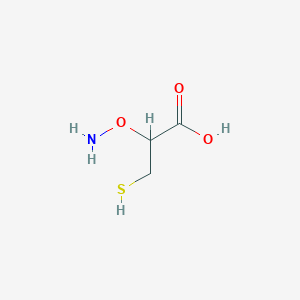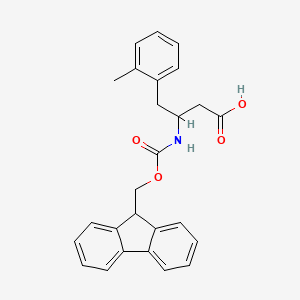
6-Amino-3-nitropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-nitropyridine-2-carboxamide: (CAS#: 267243-45-8) is a chemical compound with the molecular formula C₆H₆N₄O₃ It falls within the class of pyridine derivatives
Chemical Formula: C₆H₆N₄O₃
Molecular Weight: 182.14 g/mol
Melting Point: Approximately 163-165 °C (lit.)
Boiling Point: Predicted to be around 405.9±45.0 °C
Vorbereitungsmethoden
Industrial Production:: Industrial-scale production methods for 6-Amino-3-nitropyridine-2-carboxamide are proprietary and may not be widely disclosed. it likely involves efficient and scalable processes to meet commercial demands.
Analyse Chemischer Reaktionen
Reactivity:: This compound can participate in several chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions due to the amino group.
Reduction Reactions: Reduction of the nitro group to an amino group is feasible.
Acid-Base Reactions: It can act as a weak base due to the amino group.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the nitro group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the carboxamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Catalysis: It may serve as a ligand or catalyst in organic synthesis.
Pharmaceutical Research: Scientists explore its potential as a drug candidate due to its structural features.
Biological Activity: Investigations into its biological effects (e.g., antimicrobial, antitumor) are ongoing.
Dye Synthesis: It may find applications in dye and pigment synthesis.
Wirkmechanismus
The precise mechanism by which 6-Amino-3-nitropyridine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers may compare it with related pyridine derivatives. Similar compounds include 3-nitropyridine-2-carbaldehyde .
Remember that this compound’s uniqueness lies in its specific combination of functional groups, making it valuable for diverse applications
Eigenschaften
CAS-Nummer |
267243-45-8 |
|---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
6-amino-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H6N4O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,7,9)(H2,8,11) |
InChI-Schlüssel |
WVCKGBPVHUJMLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
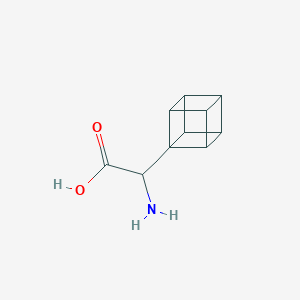
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
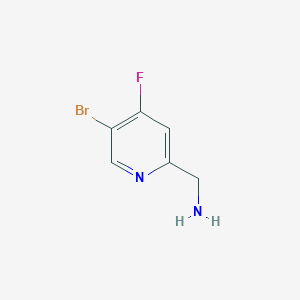
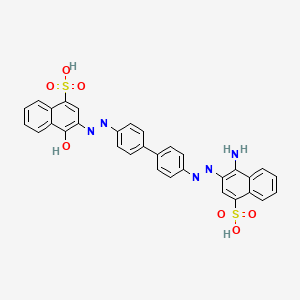

![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)

